BenchChemオンラインストアへようこそ!

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 2092304-54-4, MFCD32710065) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core with a chloro substituent at the 7-position and an ethyl carboxylate ester at the 1-position. The compound possesses a molecular weight of 224.64 g/mol, a computed XLogP3-AA of 3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.6 Ų.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B8188178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2C=N1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3
InChIKeyPETOTUPLKPZUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate – Core Chemical Identity and Procurement Baseline


Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 2092304-54-4, MFCD32710065) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core with a chloro substituent at the 7-position and an ethyl carboxylate ester at the 1-position [1]. The compound possesses a molecular weight of 224.64 g/mol, a computed XLogP3-AA of 3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.6 Ų [1]. These physicochemical descriptors place it within a favorable property space for CNS drug discovery and agrochemical lead optimization. Commercial availability is currently limited, with catalog purities typically at 96% (HPLC) and supply primarily sourced from specialized rare-chemical vendors .

Why Generic Imidazo[1,5-a]pyridine Substitution Fails for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate


The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry [1]; however, the regiospecific 7-chloro substitution on the pyridine ring and the 1-ethyl carboxylate ester are non-interchangeable features that profoundly modulate electronic distribution, metabolic stability, and synthetic elaboration potential. SAR campaigns across IDO1/TDO [2] and FGF receptor [3] inhibitor programs demonstrate that even subtle alterations at the 7-position (e.g., -H vs. -CH₃ vs. -Cl vs. -CF₃) can shift enzymatic IC₅₀ values by orders of magnitude and alter cytochrome P450 inhibition profiles. Consequently, generic substitution with unsubstituted, 7-methyl, or alternative halogen variants cannot preserve the specific reactivity and biological performance characteristics that make the 7-chloro derivative a distinct procurement decision.

Quantitative Differentiation Evidence for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate vs. Closest Analogs


Electronic Modulation via 7-Chloro Substitution: Hammett σ and Computed LogP vs. 7-H and 7-CH₃ Analogs

The 7-chloro substituent introduces an electron-withdrawing effect on the imidazo[1,5-a]pyridine core, quantified by the Hammett σₚ value of +0.23 for chlorine, versus σₚ = 0 for hydrogen (7-H analog, CAS 119448-87-2) and σₚ = -0.17 for methyl (7-methyl analog, CAS 1263058-70-3) [1]. This electronic modulation is reflected in the computed XLogP3-AA values: 3.0 for the 7-Cl compound versus 2.0 (estimated) for the 7-H parent and 2.5 (estimated) for the 7-CH₃ analog [2]. The increased lipophilicity and altered electron density directly impact passive membrane permeability and binding to hydrophobic enzyme pockets, providing a quantifiable basis for differentiated biological performance that cannot be achieved by the 7-H or 7-CH₃ congeners [2].

Medicinal Chemistry Physicochemical Profiling SAR

Chlorine as a Synthetic Handle: Cross-Coupling Reactivity Advantage over 7-H and 7-CF₃ Analogs

The 7-chloro substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), enabling late-stage diversification of the imidazo[1,5-a]pyridine core [1]. In contrast, the 7-H analog (CAS 119448-87-2) requires electrophilic aromatic substitution or directed metalation for functionalization, which suffers from poor regioselectivity on the π-deficient pyridine ring. The 7-CF₃ analog (CAS 2060589-68-4) is inert toward cross-coupling due to the strength of the C–F bond, rendering the 7-chloro compound the only member of this congeneric series that combines electronic tuning with synthetic elaboratability [2]. The C–Cl bond dissociation energy (BDE) of ~397 kJ/mol for aryl chlorides positions it as a reactive yet adequately stable intermediate for Pd(0) oxidative addition, a balance not achievable with the 7-Br analog (higher reactivity but lower storage stability) or the 7-F analog (insufficient reactivity) [1].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Ester Pharmacophore as a Prodrug and Solubility Modulator: Comparison with Methyl Ester Analog

The ethyl carboxylate ester at the 1-position serves as a hydrolytically cleavable prodrug motif, offering a distinct plasma stability profile compared to the methyl ester analog (CAS 2090732-75-3). Under human plasma incubation (37 °C, pH 7.4), ethyl esters are hydrolyzed approximately 2- to 5-fold more slowly than methyl esters due to steric shielding of the carbonyl carbon by the bulkier ethoxy group, as demonstrated across multiple ester-containing heterocyclic series [1]. This differential hydrolysis rate (t₁⁄₂: ethyl ester typically 30–120 min vs. methyl ester 10–40 min in human plasma) directly impacts the duration of action and AUC (area under the curve) in vivo, making the ethyl ester the preferred prodrug form when sustained target engagement is desired [1]. Additionally, the ethyl ester imparts higher logP and lower aqueous solubility than the methyl ester, which can be advantageous for CNS penetration but may require formulation considerations for oral dosing.

Prodrug Design Pharmacokinetics Solubility

Procurement-Driven Application Scenarios for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate


IDO1/TDO Inhibitor Lead Optimization: 7-Chloro as the Preferred Core for Cellular Potency and Metabolic Stability

In IDO1/TDO inhibitor programs, the imidazo[1,5-a]pyridine scaffold with a 7-chloro substituent has been identified as a key pharmacophoric element for heme coordination and cellular potency [1]. The electron-withdrawing chlorine enhances the acidity of adjacent C–H bonds, facilitating heme iron coordination in IDO1's active site. Procurement of the pre-functionalized 7-chloro-1-ethyl carboxylate building block allows medicinal chemistry teams to bypass challenging late-stage chlorination steps and directly enter SAR exploration via cross-coupling at the 7-position after ester hydrolysis or direct functionalization [2]. This is particularly valuable for programs targeting the kynurenine pathway in immuno-oncology [1].

Agrochemical Intermediate Synthesis: Chloro-Imidazopyridine Core for Fungicidal and Herbicidal Scaffolds

Chlorinated imidazo[1,5-a]pyridines are recognized intermediates in the synthesis of agrochemical active ingredients, where the chloro substituent contributes to both target-site binding and environmental persistence profiles. Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate serves as a versatile building block for generating compound libraries through Suzuki coupling at the 7-position, enabling rapid exploration of substituent effects on fungicidal or herbicidal activity [2]. The ethyl ester can be hydrolyzed to the carboxylic acid for further amide bond formation, providing a modular entry point for agrochemical lead discovery.

FGF Receptor Tyrosine Kinase Inhibitor Fragment Elaboration

Sanofi-Aventis patents disclose imidazo[1,5-a]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), a target class implicated in oncology and angiogenesis [1]. The 7-chloro-1-ethyl carboxylate building block provides a pre-assembled core that can be elaborated at the 7-position via nucleophilic aromatic substitution or palladium-catalyzed amination to generate potent FGFR inhibitors. The ethyl ester serves as a solubility-modulating group that can be retained or cleaved depending on the desired pharmacokinetic profile.

CNS Drug Discovery: Optimized Physicochemical Profile for Blood-Brain Barrier Penetration

With a computed TPSA of 43.6 Ų, XLogP3-AA of 3, and zero H-bond donors, ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate resides within the optimal CNS drug-like property space (TPSA < 70 Ų, LogP 3–5) defined by the Wager CNS MPO scoring system [1]. The chloro substituent increases lipophilicity without adding H-bond donors or excessive rotatable bonds, making this compound a superior starting point for CNS-targeted programs compared to the 7-H or 7-CH₃ analogs, which fall below the optimal LogP range [2]. The ethyl ester can serve as a latent carboxylic acid prodrug, enhancing brain penetration before enzymatic cleavage to the active acid species.

Quote Request

Request a Quote for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.